molecular formula C21H25ClN2O5S B11332287 1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11332287
M. Wt: 453.0 g/mol
InChI Key: DQFOOOZUAAEJCD-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a methanesulfonyl group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the chlorophenyl and dimethoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.

    Attachment of the Chlorophenyl and Dimethoxyphenyl Groups: These groups can be introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide
  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Uniqueness

1-[(3-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both methanesulfonyl and carboxamide groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-18-6-7-20(29-2)19(13-18)23-21(25)16-8-10-24(11-9-16)30(26,27)14-15-4-3-5-17(22)12-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,23,25)

InChI Key

DQFOOOZUAAEJCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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